molecular formula C20H20N2O2 B249043 N-methyl-2-(2-naphthyloxy)-N-[2-(2-pyridinyl)ethyl]acetamide

N-methyl-2-(2-naphthyloxy)-N-[2-(2-pyridinyl)ethyl]acetamide

Cat. No. B249043
M. Wt: 320.4 g/mol
InChI Key: ABZZRCRUPDMWLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-2-(2-naphthyloxy)-N-[2-(2-pyridinyl)ethyl]acetamide, also known as RWJ-445167, is a novel small molecule antagonist of the chemokine receptor CXCR3. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various inflammatory diseases.

Mechanism of Action

N-methyl-2-(2-naphthyloxy)-N-[2-(2-pyridinyl)ethyl]acetamide exerts its effects by selectively blocking the CXCR3 receptor, which is involved in the recruitment of immune cells to the site of inflammation. By blocking this receptor, N-methyl-2-(2-naphthyloxy)-N-[2-(2-pyridinyl)ethyl]acetamide inhibits the migration of immune cells, leading to a reduction in inflammation and tissue damage.
Biochemical and physiological effects:
Studies have shown that N-methyl-2-(2-naphthyloxy)-N-[2-(2-pyridinyl)ethyl]acetamide has significant anti-inflammatory effects in various animal models of inflammatory diseases. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and increase the levels of anti-inflammatory cytokines such as IL-10. Additionally, N-methyl-2-(2-naphthyloxy)-N-[2-(2-pyridinyl)ethyl]acetamide has been shown to reduce the infiltration of immune cells into the inflamed tissue, leading to a reduction in tissue damage.

Advantages and Limitations for Lab Experiments

N-methyl-2-(2-naphthyloxy)-N-[2-(2-pyridinyl)ethyl]acetamide has several advantages as a research tool. It is a highly selective CXCR3 antagonist, which allows for the specific targeting of this receptor. Additionally, it has been shown to be effective in various animal models of inflammatory diseases, making it a useful tool for studying the mechanisms of inflammation. However, there are also some limitations to using N-methyl-2-(2-naphthyloxy)-N-[2-(2-pyridinyl)ethyl]acetamide in lab experiments. The compound has poor solubility in water, which can make it difficult to use in certain experimental settings. Additionally, the compound has a relatively short half-life, which can limit its effectiveness in some experiments.

Future Directions

There are several potential future directions for research on N-methyl-2-(2-naphthyloxy)-N-[2-(2-pyridinyl)ethyl]acetamide. One area of interest is in the development of more potent and selective CXCR3 antagonists. Additionally, there is a need for further research on the safety and efficacy of N-methyl-2-(2-naphthyloxy)-N-[2-(2-pyridinyl)ethyl]acetamide in humans. Finally, there is a potential for the use of N-methyl-2-(2-naphthyloxy)-N-[2-(2-pyridinyl)ethyl]acetamide in combination with other anti-inflammatory agents to achieve a synergistic effect.

Synthesis Methods

The synthesis of N-methyl-2-(2-naphthyloxy)-N-[2-(2-pyridinyl)ethyl]acetamide involves the reaction of 2-naphthol with 2-bromoethyl pyridine, followed by N-methylation and acetylation. The final product is obtained through purification using column chromatography. The purity of the compound is confirmed using spectroscopic techniques such as NMR and mass spectrometry.

Scientific Research Applications

N-methyl-2-(2-naphthyloxy)-N-[2-(2-pyridinyl)ethyl]acetamide has been extensively studied for its potential applications in various inflammatory diseases such as rheumatoid arthritis, multiple sclerosis, and psoriasis. It has been shown to inhibit the migration of T cells and other immune cells to the site of inflammation, thereby reducing inflammation and tissue damage.

properties

Product Name

N-methyl-2-(2-naphthyloxy)-N-[2-(2-pyridinyl)ethyl]acetamide

Molecular Formula

C20H20N2O2

Molecular Weight

320.4 g/mol

IUPAC Name

N-methyl-2-naphthalen-2-yloxy-N-(2-pyridin-2-ylethyl)acetamide

InChI

InChI=1S/C20H20N2O2/c1-22(13-11-18-8-4-5-12-21-18)20(23)15-24-19-10-9-16-6-2-3-7-17(16)14-19/h2-10,12,14H,11,13,15H2,1H3

InChI Key

ABZZRCRUPDMWLV-UHFFFAOYSA-N

SMILES

CN(CCC1=CC=CC=N1)C(=O)COC2=CC3=CC=CC=C3C=C2

Canonical SMILES

CN(CCC1=CC=CC=N1)C(=O)COC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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